1,1-Diaminoferrocene
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Overview
Description
1,1-Diaminoferrocene is an organoiron compound with the chemical formula Fe(C₅H₄NH₂)₂. It is the simplest diamine derivative of ferrocene, characterized by the presence of amino groups on separate cyclopentadienyl rings. This yellow, air-sensitive solid is soluble in aqueous acid and is known for its reducing properties .
Preparation Methods
1,1-Diaminoferrocene can be synthesized through various methods:
Hydrogenation of 1,1’-diazidoferrocene: This method involves the reduction of 1,1’-diazidoferrocene (Fe(C₅H₄N₃)₂) to produce this compound.
Gabriel Synthesis: Starting from 1,1’-dibromoferrocene, the compound is reacted with phthalimide in the presence of copper(I) oxide and 4-picoline as a solvent to yield 1,1’-diphthalimidoferrocene.
Diisocyanate Route: The diisocyanate Fe(C₅H₄NCO)₂, derived from 1,1’-ferrocenedicarboxylic acid, can also be used to prepare this compound.
Chemical Reactions Analysis
1,1-Diaminoferrocene undergoes various chemical reactions:
Oxidation and Reduction: The compound is about 600 mV more reducing compared to ferrocene.
Substitution Reactions: It can form Schiff base condensation products with salicylaldehydes, resulting in salen-type ligands.
Coordination Chemistry: This compound can coordinate with metals such as zirconium and aluminum to form complex structures.
Scientific Research Applications
1,1-Diaminoferrocene has diverse applications in scientific research:
Catalysis: It is incorporated into various diamide and diimine ligands, forming catalysts that exhibit redox switching.
Material Science: The compound is used in the synthesis of planar-chiral homologues, which are relevant for steric shielding and coordination.
Coordination Chemistry: It serves as a ligand in the formation of metal complexes, which are studied for their unique structural and electronic properties.
Mechanism of Action
The mechanism of action of 1,1-diaminoferrocene involves its ability to act as a reducing agent and form stable complexes with metals. The amino groups on the cyclopentadienyl rings facilitate coordination with metal centers, leading to the formation of various catalytic and structural compounds .
Comparison with Similar Compounds
1,1-Diaminoferrocene can be compared with other ferrocene derivatives:
1,1’-Diazidoferrocene: The precursor to this compound, used in its synthesis.
1,1’-Dibromoferrocene: Another precursor used in the Gabriel synthesis route.
Ferrocene: The parent compound, which is less reducing compared to this compound.
This compound stands out due to its unique reducing properties and its ability to form a wide range of coordination compounds, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C10H12FeN2 |
---|---|
Molecular Weight |
216.06 g/mol |
InChI |
InChI=1S/2C5H6N.Fe/c2*6-5-3-1-2-4-5;/h2*1-4H,6H2; |
InChI Key |
QBFREAODYFZIGZ-UHFFFAOYSA-N |
Canonical SMILES |
[CH]1[CH][CH][C]([CH]1)N.[CH]1[CH][CH][C]([CH]1)N.[Fe] |
Origin of Product |
United States |
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